

In-Depth Technical Guide to 5-Methoxypyridine-2-carbonitrile (5-Methoxypicolonitrile)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methoxypyridine-2-carbonitrile

Cat. No.: B1355149

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Methoxypyridine-2-carbonitrile**, also known as 5-Methoxypicolonitrile. It is a crucial building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds. This document details its chemical identity, properties, synthesis, and analytical characterization.

Chemical Identity and Synonyms

5-Methoxypyridine-2-carbonitrile is a substituted pyridine derivative. The presence of a methoxy group and a nitrile group on the pyridine ring imparts unique reactivity, making it a versatile intermediate in organic synthesis.[\[1\]](#)

Table 1: Synonyms and Identifiers

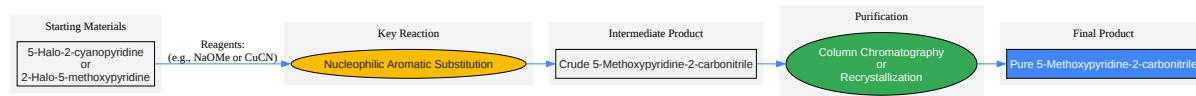
Name Type	Identifier
Systematic Name	5-Methoxypyridine-2-carbonitrile
Common Synonym	5-Methoxypicolonitrile
CAS Number	89809-63-2[2][3][4][5]
Molecular Formula	C ₇ H ₆ N ₂ O[2][3][5]
Molecular Weight	134.14 g/mol [2][3]
InChI	InChI=1S/C7H6N2O/c1-10-7-3-2-6(4-8)9-5-7/h2-3,5H,1H3[2]
InChIKey	XUGRSPXJFBZQSS-UHFFFAOYSA-N[2]
SMILES	COC1=CN=C(C=C1)C#N[2]
Other Synonyms	2-Cyano-5-methoxypyridine, 5-Methoxy-2-pyridinecarbonitrile[2][5][6]

Physicochemical Properties

5-Methoxypyridine-2-carbonitrile is typically a white to light yellow crystalline powder.[6] It is soluble in many organic solvents.

Table 2: Physicochemical Data

Property	Value
Appearance	White to light yellow powder/crystal[6]
Melting Point	92.0 to 96.0 °C[6]
Purity (typical)	≥95% to >98%[3][4][5][6]
LogP (calculated)	0.9[2]
Topological Polar Surface Area	45.9 Å ² [2]


Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **5-Methoxypyridine-2-carbonitrile** is not readily available in the searched literature, a general approach can be inferred from the synthesis of its positional isomer, 2-methoxypyridine-3-carbonitrile.[7] A plausible synthetic route would involve the cyanation of a corresponding 2-halo-5-methoxypyridine or the methylation of a 5-halo-2-cyanopyridine.

A general procedure for the synthesis of a related compound, 2-methoxypyridine-3-carbonitrile, involves the condensation of an enal or enone with propanedinitrile in the presence of sodium methoxide in methanol.[7]

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of **5-Methoxypyridine-2-carbonitrile**, based on common synthetic transformations in pyridine chemistry.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **5-Methoxypyridine-2-carbonitrile**.

Experimental Protocols

General Protocol for Purification by Column Chromatography (Adapted from related procedures):[7]

- Adsorbent: Silica gel (230-400 mesh).
- Eluent: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ratio is determined by thin-layer

chromatography (TLC) analysis to achieve good separation.

- Procedure:
 - The crude product is dissolved in a minimal amount of the eluent or a suitable solvent.
 - The solution is loaded onto the top of the silica gel column.
 - The eluent is passed through the column, and fractions are collected.
 - Fractions are analyzed by TLC to identify those containing the pure product.
 - The solvent is removed from the combined pure fractions under reduced pressure to yield the purified **5-Methoxypyridine-2-carbonitrile**.

General Protocol for Purification by Recrystallization:

- Solvent Selection: Choose a solvent in which **5-Methoxypyridine-2-carbonitrile** is sparingly soluble at room temperature but highly soluble at elevated temperatures.
- Procedure:
 - Dissolve the crude product in a minimum amount of the hot solvent.
 - If colored impurities are present, a small amount of activated charcoal can be added, and the solution is filtered hot.
 - Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
 - Collect the crystals by vacuum filtration.
 - Wash the crystals with a small amount of the cold solvent.
 - Dry the crystals under vacuum to remove residual solvent.

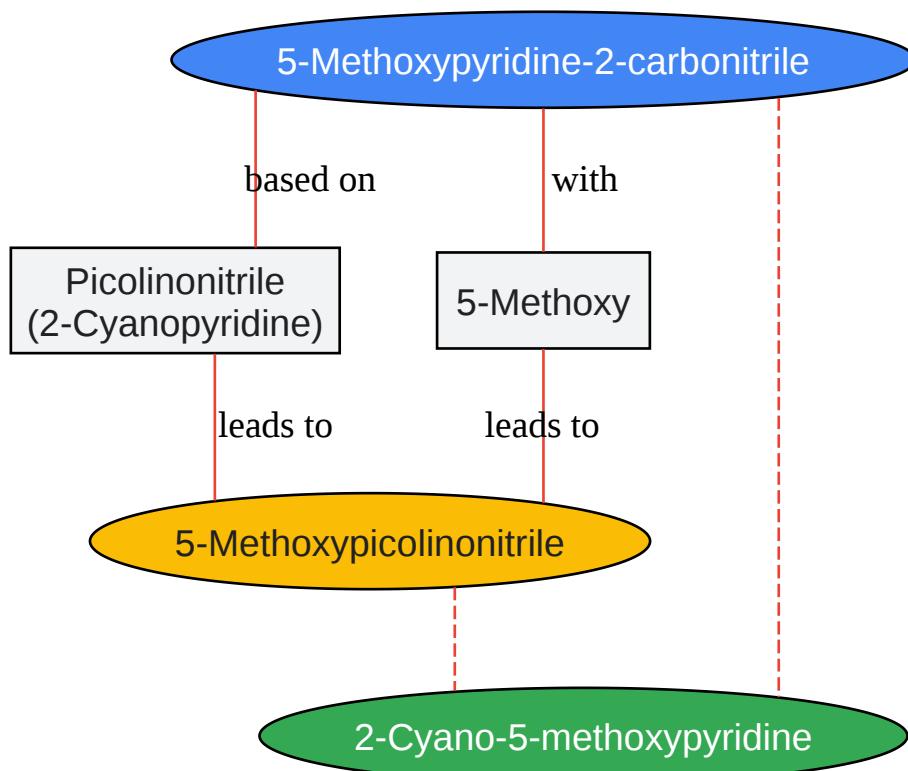
Analytical Data

Detailed experimental spectroscopic data for **5-Methoxypyridine-2-carbonitrile** is not readily available in the public domain. The following table provides predicted and typical spectroscopic characteristics for this class of compounds. Researchers should obtain and interpret their own analytical data for confirmation.

Table 3: Predicted and Typical Spectroscopic Data

Technique	Predicted/Typical Data
¹ H NMR	Aromatic protons on the pyridine ring are expected in the range of δ 7.0-8.5 ppm. The methoxy group protons should appear as a singlet around δ 3.8-4.0 ppm.
¹³ C NMR	Aromatic carbons are expected in the range of δ 110-160 ppm. The nitrile carbon is typically observed around δ 115-120 ppm. The methoxy carbon should appear around δ 55-60 ppm.
IR Spectroscopy	A strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm^{-1} . Bands corresponding to C-O stretching of the methoxy group and C=C/C≡N stretching of the pyridine ring are also expected.
Mass Spectrometry	The molecular ion peak (M ⁺) would be observed at m/z = 134.14.

Applications in Research and Development


5-Methoxypyridine-2-carbonitrile is a valuable building block for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The methoxy group can be cleaved to a hydroxyl group, and the pyridine ring can undergo various substitutions. These functionalities make it an important intermediate in the discovery of new drugs and agrochemicals.^[1]

Safety and Handling

5-Methoxypyridine-2-carbonitrile should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Logical Relationship of Nomenclature

The following diagram illustrates the relationship between the systematic name and common synonyms for this compound.

[Click to download full resolution via product page](#)

Caption: Relationship between the systematic name and common synonyms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 89809-63-2: 5-Methoxypyridine-2-carbonitrile [cymitquimica.com]
- 2. 5-Methoxypyridine-2-carbonitrile | C7H6N2O | CID 13144279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1314922-96-7|5-Amino-6-methoxypicolinonitrile|BLD Pharm [bldpharm.com]
- 4. appretech.com [appretech.com]
- 5. scbt.com [scbt.com]
- 6. 5-Methoxypicolinonitrile | 89809-63-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to 5-Methoxypyridine-2-carbonitrile (5-Methoxypicolinonitrile)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1355149#synonyms-for-5-methoxypyridine-2-carbonitrile-such-as-5-methoxypicolinonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com